8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Medicinal Chemistry Physicochemical Properties Halogen Bonding

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 1187933-45-4) offers a unique 8-fluoro-4,4-dimethyl-substituted tetrahydroquinoline scaffold for drug discovery. The 8-fluoro substituent imparts distinct metabolic stability and lipophilicity versus 8-chloro/8-bromo analogs—critical for reliable SAR. The gem-dimethyl group restricts conformation, boosting target selectivity. The reactive secondary amine supports rapid derivatization, while the 19F NMR-active fluorine enables protein-ligand binding studies. Choose this specific fluorinated core when halogen-dependent pharmacology must be systematically evaluated—substituting non-fluorinated analogs risks irreproducible results.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
CAS No. 1187933-45-4
Cat. No. B1441088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
CAS1187933-45-4
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESCC1(CCNC2=C1C=CC=C2F)C
InChIInChI=1S/C11H14FN/c1-11(2)6-7-13-10-8(11)4-3-5-9(10)12/h3-5,13H,6-7H2,1-2H3
InChIKeyBGBLEQYVGGLHRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 1187933-45-4): Core Properties and Sourcing Context for Scientific Procurement


8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 1187933-45-4) is a fluorinated heterocyclic compound with the molecular formula C11H14FN and a molecular weight of 179.23 g/mol . As a member of the tetrahydroquinoline class, it features a partially saturated quinoline core substituted with a fluorine atom at the 8-position and two methyl groups at the 4-position . This specific substitution pattern is of interest in medicinal chemistry and chemical biology, where fluorinated building blocks are frequently employed to modulate physicochemical properties [1].

The Risks of Substituting 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 1187933-45-4) with Unverified Analogs


Substituting this specific compound with a closely related analog, such as the 8-chloro (CAS 1187933-17-0) or 8-bromo (CAS 1187933-50-1) variant, or the non-fluorinated 4,4-dimethyl-1,2,3,4-tetrahydroquinoline, carries significant risk in a research or industrial context. Halogen substitution at the 8-position is known to alter key molecular properties, including lipophilicity, metabolic stability, and electronic effects, which can dramatically impact performance in biological assays or chemical reactions . Without direct comparative data, the assumption of functional interchangeability is unfounded and can lead to irreproducible results. The absence of primary research data on this specific compound necessitates a cautious, evidence-based approach to its selection and procurement.

Quantitative Differentiation Evidence for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 1187933-45-4) vs. Comparators


Comparative Physicochemical Properties of 8-Halogenated 4,4-Dimethyl-1,2,3,4-tetrahydroquinolines

The calculated molecular properties of the target compound, its 8-chloro analog, and the non-fluorinated core scaffold are compared. The presence of the 8-fluoro substituent results in a lower predicted pKa (3.92) and higher predicted density (1.024 g/cm³) compared to the non-fluorinated core. This data is derived from predictive algorithms and highlights potential differences in behavior, such as solubility and basicity, that are relevant for reaction design and purification.

Medicinal Chemistry Physicochemical Properties Halogen Bonding

Cytotoxic Activity of Tetrahydroquinoline Derivatives: A Class-Level Perspective

A 2022 study evaluating the cytotoxic activity of various tetrahydroquinoline derivatives against cancer cell lines provides a class-level benchmark. While the target compound was not explicitly tested, the study reports an IC50 of 13.10 ± 0.96 µM for a related derivative (compound 5). This establishes the general cytotoxic potential within this chemical space, but cannot be used to infer specific activity for the 8-fluoro-4,4-dimethyl analog. [1]

Cancer Research Cytotoxicity Structure-Activity Relationship

Impact of Fluorine Substitution on the Mutagenicity of Quinoline Derivatives

A study on the mutagenicity of fluoroquinoline derivatives in Salmonella typhimurium TA100 provides class-level insights. The research found that fluorine substitution can significantly alter genotoxicity. Notably, the study observed that 'No marked change occurred by fluorine-substitution at position 8' for some derivatives, indicating that the effect of fluorination is highly position-dependent and cannot be generalized. [1] This finding highlights the necessity of evaluating each specific derivative, rather than relying on class-wide assumptions.

Toxicology Genotoxicity Drug Safety

High-Impact Application Scenarios for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 1187933-45-4)


Serving as a Key Building Block in Medicinal Chemistry SAR Exploration

This compound is most appropriately procured as a versatile building block for synthesizing novel chemical entities in drug discovery programs. Its specific 8-fluoro-4,4-dimethyl substitution pattern allows medicinal chemists to explore structure-activity relationships (SAR) within a defined chemical series, where the impact of the fluorine atom and the gem-dimethyl group on target binding, selectivity, and physicochemical properties can be systematically evaluated.

A Defined Scaffold for Chemical Biology Probe Development

In chemical biology, this compound can serve as a core scaffold for developing small-molecule probes. The fluorine atom provides a useful handle for 19F NMR spectroscopy, which can be a powerful tool for studying protein-ligand interactions and conformational changes in solution. [1] Its procurement is justified when a defined, fluorinated tetrahydroquinoline core is required for such advanced biophysical studies.

A Preferred Intermediate for Fluorinated Heterocycle Synthesis

Due to the presence of the reactive secondary amine within the tetrahydroquinoline ring, this compound is a valuable intermediate for further synthetic elaboration. It can be readily functionalized to access more complex fluorinated heterocyclic systems that are prevalent in pharmaceuticals and agrochemicals. Its use ensures the introduction of a specific, pre-fluorinated moiety into a target molecule, streamlining synthetic routes.

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